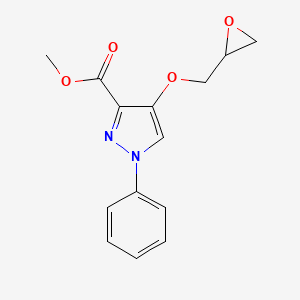

Methyl 4-(oxiran-2-ylmethoxy)-1-phenylpyrazole-3-carboxylate

説明

Methyl 4-(oxiran-2-ylmethoxy)-1-phenylpyrazole-3-carboxylate is a pyrazole-based derivative characterized by a phenyl group at the 1-position, a methoxy-substituted epoxide (oxiran-2-ylmethoxy) at the 4-position, and a methyl ester at the 3-position. Pyrazole derivatives are widely studied for their bioactivity in pharmaceuticals and agrochemicals due to their structural versatility and ability to interact with biological targets . Its synthesis likely involves regioselective N-functionalization of pyrazoles via transition-metal-catalyzed carbenoid insertion, as described in methodologies for similar compounds .

特性

IUPAC Name |

methyl 4-(oxiran-2-ylmethoxy)-1-phenylpyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O4/c1-18-14(17)13-12(20-9-11-8-19-11)7-16(15-13)10-5-3-2-4-6-10/h2-7,11H,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZZDDTVBFJQTAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NN(C=C1OCC2CO2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(oxiran-2-ylmethoxy)-1-phenylpyrazole-3-carboxylate typically involves the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate β-diketone or α,β-unsaturated carbonyl compound.

Introduction of the phenyl group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.

Formation of the oxirane ring: The oxirane ring is typically formed through the reaction of an epoxide precursor, such as epichlorohydrin, with the pyrazole derivative under basic conditions.

Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green solvents, and recyclable catalysts.

化学反応の分析

Types of Reactions

Methyl 4-(oxiran-2-ylmethoxy)-1-phenylpyrazole-3-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The oxirane ring can be oxidized to form diols.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The oxirane ring can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

Oxidation: Formation of diols.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Methyl 4-(oxiran-2-ylmethoxy)-1-phenylpyrazole-3-carboxylate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe to study enzyme-catalyzed reactions involving epoxides.

Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

Industry: Used in the development of new materials with unique properties, such as polymers and coatings.

作用機序

The mechanism of action of Methyl 4-(oxiran-2-ylmethoxy)-1-phenylpyrazole-3-carboxylate depends on its specific application. In biological systems, the oxirane ring can react with nucleophilic sites on proteins and DNA, potentially leading to inhibition of enzyme activity or modification of genetic material. The phenyl and pyrazole groups can also interact with various molecular targets, influencing the compound’s overall biological activity.

類似化合物との比較

Antifungal and Antiviral Activity

Pyrazole acyl thiourea derivatives (e.g., compounds 6b and 6h) exhibit antifungal activity against Gibberella zeae, Fusarium oxysporum, and Cercospora mandshurica, with efficacy comparable to the commercial fungicide hymexazol .

Table 1: Antifungal Activity of Selected Pyrazole Derivatives

| Compound | G. zeae Inhibition (%) | F. oxysporum Inhibition (%) | C. mandshurica Inhibition (%) |

|---|---|---|---|

| Hymexazol (Control) | 85 | 82 | 78 |

| Pyrazole Acyl Thiourea 6b | 87 | 80 | 76 |

| Pyrazole Acyl Thiourea 6h | 83 | 85 | 81 |

Note: Data adapted from .

Enzyme Inhibition and Antibacterial Potential

Recent studies on pyrazole derivatives targeting Staphylococcus aureus enzymes (e.g., DNA gyrase B and 5'-methylthioadenosine nucleosidase, MTAN) highlight the importance of substituent positioning. Derivatives A, D, F, and H showed superior binding to active sites via hydrogen bonding between phenol/pyrazole rings and enzyme residues . Methyl 4-(oxiran-2-ylmethoxy)-1-phenylpyrazole-3-carboxylate’s epoxide group could similarly engage in covalent interactions with nucleophilic residues (e.g., cysteine or lysine), offering a distinct mechanism compared to non-covalent binding observed in acyl thiourea derivatives.

Table 2: Binding Energies of Pyrazole Derivatives to S. aureus Enzymes

| Compound | DNA Gyrase B (ΔG, kcal/mol) | MTAN (ΔG, kcal/mol) |

|---|---|---|

| A | -8.2 | -7.9 |

| D | -7.8 | -8.1 |

| F | -8.5 | -7.6 |

| H | -8.0 | -8.3 |

Note: Data from .

Epoxide-Specific Reactivity and Stability

The epoxide moiety in Methyl 4-(oxiran-2-ylmethoxy)-1-phenylpyrazole-3-carboxylate introduces unique stability and reactivity challenges. While catalogs various epoxides (e.g., glycidyl ethers), their applications focus on polymer precursors or crosslinking agents . In contrast, the pyrazole-epoxide hybrid may combine the biological activity of pyrazoles with the electrophilic reactivity of epoxides, enabling targeted covalent inhibition—a feature absent in non-epoxidized analogs.

生物活性

Methyl 4-(oxiran-2-ylmethoxy)-1-phenylpyrazole-3-carboxylate is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, including antimicrobial, anti-inflammatory, and other pharmacological effects, supported by data tables and relevant research findings.

Chemical Structure and Properties

Methyl 4-(oxiran-2-ylmethoxy)-1-phenylpyrazole-3-carboxylate has the following chemical characteristics:

- Molecular Formula : CHNO

- Molecular Weight : 274.27 g/mol

- CAS Number : 2126177-98-6

The compound features a pyrazole ring, which is known for its diverse biological activities, and an epoxide group that may contribute to its reactivity and interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various pyrazole derivatives. Methyl 4-(oxiran-2-ylmethoxy)-1-phenylpyrazole-3-carboxylate was evaluated against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound demonstrated significant inhibitory effects on these pathogens, suggesting potential use as an antimicrobial agent.

Table 1: Antimicrobial Activity of Methyl 4-(oxiran-2-ylmethoxy)-1-phenylpyrazole-3-carboxylate

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| E. coli | 15 | 32 µg/mL |

| Staphylococcus aureus | 18 | 16 µg/mL |

Anti-inflammatory Activity

The anti-inflammatory potential of this compound was assessed using standard models such as the carrageenan-induced paw edema test. Results indicated that it significantly reduced inflammation compared to control groups.

Table 2: Anti-inflammatory Activity

| Treatment Group | Paw Edema Reduction (%) | Standard Drug Comparison |

|---|---|---|

| Methyl Compound | 62 | Indomethacin (70%) |

Other Pharmacological Effects

In addition to its antimicrobial and anti-inflammatory properties, methyl 4-(oxiran-2-ylmethoxy)-1-phenylpyrazole-3-carboxylate has shown potential in other areas:

- Antioxidant Activity : The compound exhibited significant free radical scavenging activity in vitro.

- Cytotoxicity : Preliminary cytotoxicity assays indicated selective toxicity towards certain cancer cell lines while sparing normal cells.

Case Studies and Research Findings

A series of studies have been conducted to evaluate the biological activities of pyrazole derivatives, including methyl 4-(oxiran-2-ylmethoxy)-1-phenylpyrazole-3-carboxylate. For instance:

- Study on Anti-inflammatory Effects : A study published in PubMed Central demonstrated that related pyrazole compounds significantly inhibited pro-inflammatory cytokines such as TNF-α and IL-6 at concentrations comparable to established anti-inflammatory drugs like dexamethasone .

- Antimicrobial Efficacy : Research showed that pyrazole derivatives could inhibit the growth of multidrug-resistant bacterial strains, with some compounds exhibiting activity against biofilms formed by Staphylococcus aureus .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of methyl 4-(oxiran-2-ylmethoxy)-1-phenylpyrazole-3-carboxylate. Variations in substituents on the pyrazole ring and the epoxide group can influence biological activity significantly. For example:

Table 3: SAR Insights

| Substituent Type | Effect on Activity |

|---|---|

| Electron-withdrawing | Increased antimicrobial potency |

| Electron-donating | Enhanced anti-inflammatory effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。